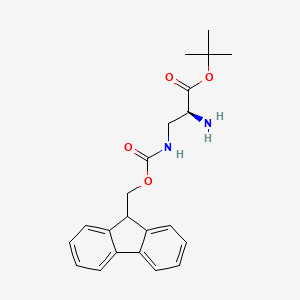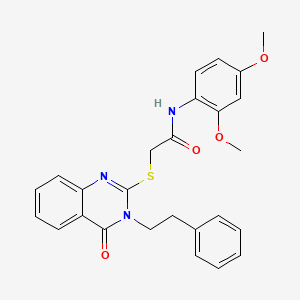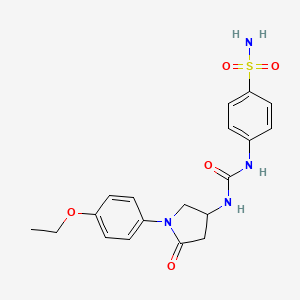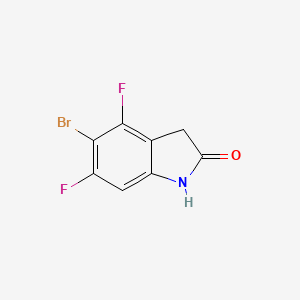![molecular formula C17H15BrClNO4 B2592630 {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate CAS No. 1794939-62-0](/img/structure/B2592630.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate
カタログ番号 B2592630
CAS番号:
1794939-62-0
分子量: 412.66
InChIキー: VTKUDJJSPVWWMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a central benzene ring (from the “phenyl” part of “bromophenyl” and “methoxybenzoate”), with various groups attached, including a bromine atom, a carbamoyl group (which contains a carbon, oxygen, and nitrogen), and a methoxybenzoate group (which contains a carbon, oxygen, and a methoxy group). The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic substitution reaction . The carbamoyl group might also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate” would be influenced by its molecular structure. For instance, the presence of the bromine atom and the carbamoyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Analytical Methods in Chemical Research
- The development of analytical methods for determining antioxidant activity highlights the critical role of various assays in evaluating the antioxidant capacity of chemical compounds. This area of research is essential for understanding the antioxidant properties of new compounds, which could have implications in food science, medicine, and environmental studies. Methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical sensors are crucial for assessing the kinetics and operational mechanisms of antioxidants, providing insights into the potential applications of new chemical entities in combating oxidative stress (Munteanu & Apetrei, 2021).
Environmental Contaminants and Remediation
- Studies on the occurrence, fate, and behavior of parabens in aquatic environments shed light on the environmental impact of organic compounds used in pharmaceuticals and personal care products. Such research is critical for assessing the ecological footprint of chemical compounds and their derivatives, considering their biodegradability, persistence, and potential to form more toxic by-products through reactions like chlorination (Haman et al., 2015).
Synthesis and Chemical Production
- A practical synthesis of 2-Fluoro-4-bromobiphenyl outlines the challenges and advancements in the synthesis of complex molecules, highlighting the importance of developing efficient, safe, and cost-effective chemical synthesis methods. Such studies are fundamental in the production of pharmaceuticals and other chemical products, emphasizing the need for innovative approaches to chemical synthesis that minimize the use of toxic and expensive reagents (Qiu et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-23-15-7-6-13(19)8-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUDJJSPVWWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
H-L-Dap(fmoc)-otbu
2084868-72-2; 291529-78-7

![(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2592547.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)
![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)
![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)


